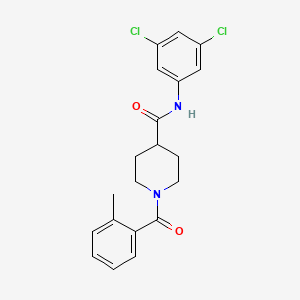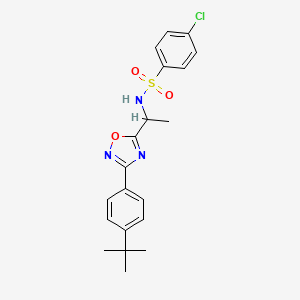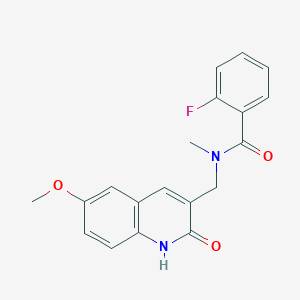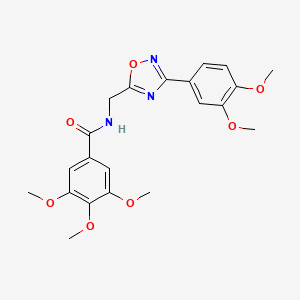![molecular formula C22H22N2O3S B7698438 2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide](/img/structure/B7698438.png)
2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide, also known as MPB-ASA, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
Mecanismo De Acción
The mechanism of action of 2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and plays a role in inflammation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. Studies have also suggested that this compound may have a role in regulating cell cycle progression and inducing apoptosis, or programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide in lab experiments is its specificity for COX-2, which allows for targeted inhibition of this enzyme. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further research. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide. One area of interest is in the development of more efficient synthesis methods for this compound, which could increase its availability for research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer and inflammatory diseases. Other potential future directions include exploring the use of this compound as a diagnostic tool for cancer and investigating its potential use in combination with other drugs for enhanced therapeutic effects.
In conclusion, this compound is a valuable compound for scientific research, with a range of potential applications in the fields of cancer research and inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic uses, but the promising results of existing studies suggest that this compound could be a valuable tool for researchers in the future.
Métodos De Síntesis
The synthesis of 2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide involves the reaction of 4-methylbenzylamine with 2-acetylamino benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with isopropylamine to yield this compound. This method has been shown to be efficient and reliable, with high yields and purity.
Aplicaciones Científicas De Investigación
2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide has been studied for its potential use in a range of scientific research applications. One area of interest is in the field of cancer research, where this compound has been shown to have anti-tumor effects. Studies have also explored the use of this compound in the treatment of inflammatory diseases, such as arthritis and colitis. Additionally, this compound has been investigated for its potential as a diagnostic tool for certain types of cancer.
Propiedades
IUPAC Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-18-12-14-19(15-13-18)16-24(28(26,27)21-10-6-3-7-11-21)17-22(25)23-20-8-4-2-5-9-20/h2-15H,16-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQSPISWUQOABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7698388.png)










![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7698465.png)